
Triphosgene-13C3
Overview
Description
Triphosgene-13C3 (bis(trichloromethyl) carbonate-13C3) is a carbon-13 isotopically labeled derivative of triphosgene, a reagent widely used in organic synthesis for carbonylations and as a safer alternative to phosgene. Its molecular formula is C3Cl6O3, with a molecular weight of 299.726 g/mol (due to three 13C isotopes replacing natural carbon atoms) . Key properties include:
- Boiling Point: 203–206 °C (lit.)
- Melting Point: 79–83 °C (lit.)
- Hazards: Classified as toxic (GHS06) and corrosive (GHS05) with the signal word "Danger" .
Its 13C labeling enables applications in nuclear magnetic resonance (NMR) spectroscopy and isotopic tracing to study reaction mechanisms or metabolic pathways without altering chemical reactivity .
Preparation Methods
Triphosgene-13C3 is synthesized through the exhaustive free radical chlorination of dimethyl carbonate. The reaction involves the following steps:
Chlorination: Dimethyl carbonate is treated with chlorine gas to produce bis(trichloromethyl) carbonate.
Purification: The resulting compound is then recrystallized from hot hexanes to obtain pure triphosgene.
Industrial production methods follow similar routes but are optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Triphosgene-13C3 undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form carbonates and with amines to form ureas and isocyanates.
Halogenation Reactions: It is used in the synthesis of alkyl chlorides, dichlorides, and trichlorides by treating alcohols with a mixture of triphosgene and pyridine.
Formation of Vinyl and Aryl Chlorides: Ketones react with triphosgene and DMF to form a Vilsmeier reagent, which then undergoes ring opening by chloride ions to produce vinyl chlorides.
Common reagents used in these reactions include pyridine, DMF, and various alcohols and amines. The major products formed are carbonates, ureas, isocyanates, and various chlorinated compounds.
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Carbonates and Chlorides:
Triphosgene-13C3 is primarily employed as a reagent in the synthesis of carbonates and chlorides from alcohols and amines. The incorporation of carbon-13 isotopes allows for the preparation of isotopically labeled compounds, which are valuable for NMR studies and further synthetic applications .
2. Reaction Mechanisms:
The use of this compound enables researchers to investigate reaction mechanisms by tracing the distribution of carbon-13 in final products. This is particularly useful in distinguishing between different reaction pathways and understanding complex organic reactions .
3. Isotopic Labeling for Metabolic Studies:
this compound can be utilized to trace metabolic pathways within living organisms. By incorporating this compound into biological systems, researchers can track the incorporation of carbon-13 into various metabolites, providing insights into cellular processes .
Case Studies
Case Study 1: NMR Spectroscopy Enhancements
In a study focusing on NMR spectroscopy, researchers used this compound to enhance the sensitivity and resolution of signals from organic molecules. The isotopic labeling allowed for detailed structural information to be obtained, which was crucial for understanding complex molecular architectures .
Case Study 2: Synthesis of Isotopically Labeled Esters
this compound has been successfully employed in preparing isotopically labeled esters through its reaction with alcohols. These esters were subsequently used in various applications, including as precursors for drug development and enzyme activity studies .
Comparative Analysis with Related Compounds
Compound Name | Structure/Characteristics | Uniqueness |
---|---|---|
Phosgene | COCl2; toxic gas | Highly volatile; poses significant inhalation risks |
Diphosgene | C2Cl4O2; liquid | Less toxic than phosgene but still hazardous |
Bis(trichloromethyl) carbonate | Similar to this compound | Lacks isotopic labeling; used similarly without isotopes |
Carbonyl diimidazole | Reagent for activating carboxylic acids | Offers safer alternatives for certain reactions |
The isotopic labeling of this compound distinguishes it from other similar compounds, allowing for precise tracking in synthetic and analytical applications .
Mechanism of Action
The mechanism of action of triphosgene-13C3 involves the release of phosgene gas upon thermal decomposition. This gas then reacts with various substrates to form carbonylated products. The molecular targets include alcohols, amines, and ketones, which undergo substitution or addition reactions to form the desired products .
Comparison with Similar Compounds
Triphosgene-13C3 vs. Non-labeled Triphosgene
Comparison with Other 13C-Labeled Compounds
13C-labeled compounds (e.g., 13C-glucose, 13C-acetate) share the following traits with this compound:
- Purpose : Enable tracking of molecular pathways in metabolism or synthesis .
- Synthesis : Require specialized protocols to introduce 13C isotopes, often via labeled precursors or exchange reactions .
- Cost: Typically more expensive than non-labeled analogs due to isotopic enrichment processes.
Differentiator : this compound is unique in its role as a reagent (vs. substrates like 13C-glucose), making it critical for studying carbonylations and phosgene-like reactivity in controlled settings.
Data Tables
Table 1: Physical/Chemical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C3Cl6O3 |
Molecular Weight | 299.726 g/mol |
Boiling Point | 203–206 °C |
Melting Point | 79–83 °C |
GHS Classification | Toxic (6.1), Corrosive (8) |
Table 2: Isotopic vs. Non-isotopic Triphosgene
Aspect | This compound | Non-labeled Triphosgene |
---|---|---|
Isotopic Content | 3 × 13C atoms | Natural 12C abundance |
Analytical Use | NMR, mass spectrometry | Limited |
Cost | Higher | Lower |
Biological Activity
Triphosgene-13C3, a carbon-13 isotopologue of triphosgene, is primarily known for its applications in organic synthesis and as a reagent in various chemical reactions. However, its biological activity, particularly in the context of medicinal chemistry and biochemical research, warrants detailed exploration. This article synthesizes existing literature on the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.
Overview of this compound
Triphosgene (C3Cl6O3) is a reagent used to generate isocyanates and carbamates from amines and alcohols. The incorporation of the carbon-13 isotope allows for tracking and studying metabolic pathways and interactions at the molecular level. This isotopic labeling is crucial in various biochemical assays, especially in enzyme kinetics and drug development.
The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. The compound acts primarily through the following mechanisms:
- Formation of Carbamates : this compound can react with amines to form carbamates, which are known to modulate enzyme activity. These carbamates can serve as inhibitors or substrates in enzymatic reactions, influencing metabolic pathways.
- Isocyanate Generation : Upon reaction with amines, triphosgene can produce isocyanates that may covalently modify proteins, potentially altering their function or stability.
Biological Applications
The isotopically labeled nature of this compound enhances its utility in various biological contexts:
- Enzyme Activity Studies : The use of ¹³C-labeled compounds allows researchers to study enzyme kinetics with greater precision. For instance, the incorporation of this compound in assays has been shown to facilitate the understanding of substrate interactions and enzyme mechanisms.
- Drug Development : In medicinal chemistry, this compound is employed to synthesize potential drug candidates. Its ability to generate reactive intermediates makes it valuable for developing compounds that target specific biological pathways.
- Protein Interaction Studies : The compound's reactivity with amino acids enables it to be used in studying protein-ligand interactions, crucial for understanding cellular signaling and metabolic regulation.
Study 1: Enzyme Kinetics
A study published in Bioorganic & Medicinal Chemistry utilized this compound to investigate the kinetics of a specific enzyme involved in drug metabolism. The results indicated that the isotopically labeled carbamates formed from the reaction significantly altered the enzyme's activity profile compared to unlabeled counterparts, demonstrating the utility of this compound in kinetic studies .
Study 2: Synthesis of Anticancer Agents
Another research effort focused on using this compound to synthesize novel anticancer agents. The study highlighted how the compound facilitated the formation of carbamate derivatives that exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity was attributed to differential uptake mechanisms between cancerous and non-cancerous cells .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. How can researchers verify the isotopic purity of Triphosgene-¹³C₃ in synthetic chemistry applications?
Isotopic purity is critical for studies using ¹³C-labeled compounds. Methodologically, researchers should employ:
- Nuclear Magnetic Resonance (NMR) spectroscopy : ¹³C-NMR can confirm isotopic enrichment by analyzing peak splitting patterns and absence of unlabeled carbon signals .
- Mass Spectrometry (MS) : High-resolution MS detects isotopic distribution anomalies, distinguishing ¹³C₃-labeled Triphosgene from unlabeled analogs .
- Infrared (IR) Spectroscopy : Compare vibrational modes of labeled vs. unlabeled compounds to identify isotopic shifts in carbonyl stretches.
Q. What safety protocols are essential when handling Triphosgene-¹³C₃ in laboratory settings?
Triphosgene-¹³C₃ is classified as a toxic, corrosive solid (UN 2928, Class 6.1/8). Key protocols include:
- Controlled Environment : Use fume hoods with HEPA filters to prevent inhalation of toxic decomposition products (e.g., phosgene) .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Storage : Store in airtight containers under inert gas (N₂/Ar) to avoid hydrolysis.
Q. How should researchers design experiments to study the decomposition kinetics of Triphosgene-¹³C₃?
- Controlled Variables : Temperature, humidity, and solvent polarity (e.g., comparing hydrolysis rates in THF vs. DCM).
- Analytical Techniques : Use in-situ FTIR or Raman spectroscopy to monitor real-time decomposition products .
- Isotopic Tracers : Leverage ¹³C labeling to track carbon flow during degradation pathways, enabling precise mechanistic insights .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported reaction efficiencies of Triphosgene-¹³C₃ in peptide coupling reactions?
Discrepancies in yield may arise from isotopic effects or solvent interactions. To address this:
- Comparative Studies : Run parallel reactions with unlabeled Triphosgene under identical conditions to isolate isotopic effects .
- Computational Modeling : Use DFT calculations to evaluate ¹³C-induced electronic changes in transition states .
- Kinetic Isotope Effect (KIE) Analysis : Measure rate differences between labeled/unlabeled systems to quantify isotopic impacts .
Q. How can isotopic labeling with Triphosgene-¹³C₃ enhance mechanistic studies in organocatalysis?
- Pathway Tracing : ¹³C-labeled intermediates can be tracked via LC-MS or isotope-ratio mass spectrometry (IRMS) to map catalytic cycles .
- Stereochemical Analysis : Combine ¹³C NMR with chiral HPLC to correlate isotopic labeling with enantioselectivity in asymmetric reactions.
- Cross-Validation : Triangulate data from labeled experiments with computational simulations (e.g., MD simulations) to validate mechanistic hypotheses .
Q. What strategies mitigate data variability when quantifying Triphosgene-¹³C₃ in trace-level environmental samples?
- Sample Preparation : Use solid-phase microextraction (SPME) to concentrate analytes while minimizing hydrolysis .
- Calibration Standards : Prepare isotope-dilution standards (e.g., ¹³C₃-labeled internal standards) to correct for matrix effects in GC-MS .
- Statistical Robustness : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, humidity) affecting detection limits .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in isotopic enrichment levels reported across studies?
- Interlaboratory Comparisons : Participate in round-robin trials to standardize analytical protocols (e.g., NMR acquisition parameters) .
- Metadata Transparency : Document instrument calibration methods, solvent purity, and environmental conditions in supplementary materials .
- Reproducibility Tests : Replicate key experiments with independent batches of Triphosgene-¹³C₃ to confirm consistency .
Properties
IUPAC Name |
bis(trichloro(113C)methyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPYLLCMEDAXFR-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(O[13C](Cl)(Cl)Cl)O[13C](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745884 | |
Record name | Bis[trichloro(~13~C)methyl] (~13~C)carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-90-3 | |
Record name | Bis[trichloro(~13~C)methyl] (~13~C)carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173019-90-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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